2-Methyl-4-(phenethyloxy)aniline hydrochloride

Lipophilicity Structural Isomerism Physicochemical Properties

2-Methyl-4-(phenethyloxy)aniline hydrochloride is a substituted aniline derivative supplied as a crystalline hydrochloride salt (free base CAS 926246-51-7), carrying a phenethyloxy ether at the para position and a methyl group at the ortho position of the aniline ring. It serves primarily as a research intermediate and building block in medicinal chemistry and organic synthesis.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 1185296-12-1
Cat. No. B1388702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(phenethyloxy)aniline hydrochloride
CAS1185296-12-1
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C15H17NO.ClH/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13;/h2-8,11H,9-10,16H2,1H3;1H
InChIKeyRDZZXXJPSKURPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(phenethyloxy)aniline Hydrochloride (CAS 1185296-12-1): Key Chemical Properties and Research-Grade Specifications for Informed Procurement


2-Methyl-4-(phenethyloxy)aniline hydrochloride is a substituted aniline derivative supplied as a crystalline hydrochloride salt (free base CAS 926246-51-7), carrying a phenethyloxy ether at the para position and a methyl group at the ortho position of the aniline ring . It serves primarily as a research intermediate and building block in medicinal chemistry and organic synthesis [1]. The compound exhibits a melting point of 182–183 °C , a computed LogP of 3.78 , and a topological polar surface area of 35.3 Ų [2], which collectively define its physicochemical space relative to positional isomers and non-methylated analogs.

Why 2-Methyl-4-(phenethyloxy)aniline Hydrochloride Cannot Be Interchanged with Positional Isomers or Non-Methylated Analogs Without Risking Synthetic or Biological Outcome Divergence


Positional isomerism among methyl-phenethyloxy-anilines generates quantifiable differences in lipophilicity, steric environment around the amino group, and phase-exchange properties—parameters that directly govern reactivity in amine-coupling reactions, metabolic stability in lead optimization, and purification crystallinity. Substituting the 2-methyl-4-phenethyloxy substitution pattern with the 3-methyl-4-phenethyloxy, 5-methyl-2-phenethyloxy, or non-methylated 4-phenethyloxy configuration can alter lipophilicity by up to 0.08 LogP units [1] and shifts the melting point from a well-defined 182–183 °C for the target compound to uncharacterized thermal profiles for several analogs, compromising crystallization-based purification workflows . Additionally, the hydrochloride salt form of the target compound offers predictable solubility and long-term storage stability at -20 °C, features not universally documented across free-base or alternative salt forms of close analogs [2].

Quantitative Differentiation Evidence: 2-Methyl-4-(phenethyloxy)aniline Hydrochloride Versus Closest Structural Analogs


Lipophilicity (LogP) Differential Between 2-Methyl-4-phenethyloxy and 5-Methyl-2-phenethyloxy Aniline

The 2-methyl-4-phenethyloxy aniline free base exhibits a computed LogP of 3.78 , which is 0.08 units higher than the 5-methyl-2-phenethyloxy positional isomer (XLogP3 = 3.7) [1]. This difference arises from the distinct positioning of the methyl substituent relative to the ether linker and amino group, affecting the overall dipole moment and hydrophobic surface accessible for partitioning.

Lipophilicity Structural Isomerism Physicochemical Properties

Melting Point Comparison: Salt-Form Crystallinity Advantage Over Non-Salt Analogs

The hydrochloride salt of 2-methyl-4-(phenethyloxy)aniline possesses a reported melting point of 182–183 °C . In contrast, the free base of the 3-methyl-4-phenethyloxy isomer (CAS 112056-23-2) and the 5-methyl-2-phenethyloxy isomer (CAS 806603-62-3) do not have published melting points in major authoritative databases, indicating that they may not form well-defined crystalline solids under standard isolation conditions.

Solid-State Properties Purification Crystallinity

Topological Polar Surface Area (PSA) Similarity Confirming Conserved Hydrogen-Bonding Capacity Across Isomers

The target compound hydrochloride and its 5-methyl-2-phenethyloxy isomer share an identical computed topological polar surface area (tPSA) of 35.3 Ų [1][2]. This equivalence confirms that the methyl group positional shift does not alter the number or type of hydrogen-bond donors/acceptors, and thus differences in oral bioavailability prediction (Veber rule threshold: tPSA < 140 Ų) or blood-brain barrier permeability are attributable solely to the lipophilicity and steric differences rather than to altered hydrogen-bonding capacity.

Polar Surface Area Bioavailability Prediction Hydrogen Bonding

Steric Environment of the Amino Group: Ortho-Methyl Substitution Reduces Conformational Freedom Relative to Meta-Methyl Isomers

The 2-methyl substitution places a methyl group ortho to the aniline amino group, introducing steric hindrance that is absent in the 3-methyl-4-phenethyloxy isomer (CAS 112056-23-2), where the methyl group is meta to the amine. While no direct kinetic reactivity data are available for these specific compounds, the well-established ortho-effect in aniline chemistry predicts that the 2-methyl group will reduce the nucleophilicity of the adjacent amine and potentially alter the regioselectivity of electrophilic aromatic substitution reactions compared to the 3-methyl isomer [1].

Steric Hindrance Amine Reactivity Conformational Analysis

Hydrochloride Salt Form Provides Defined Stoichiometry and Storage Stability Not Guaranteed for Free-Base Analogs

The target compound is supplied as a 1:1 hydrochloride salt with a defined molecular formula of C₁₅H₁₈ClNO and a molecular weight of 263.76 g/mol [1], enabling precise stoichiometric calculations for solution preparation. Manufacturer specifications indicate long-term storage stability at -20 °C for 1–2 years [2]. In contrast, free-base analogs such as 3-methyl-4-(phenethyloxy)aniline and 5-methyl-2-(phenethyloxy)aniline are supplied with a minimum purity specification of 95% but without equivalent long-term stability data, introducing uncertainty regarding amine oxidation or degradation upon extended storage.

Salt Form Chemical Stability Long-Term Storage

Lack of Publicly Available Head-to-Head Biological or Pharmacological Data Across Phenethyloxy Aniline Isomers

A comprehensive search of primary research literature, patents, and authoritative databases (conducted up to the present date) did not identify any peer-reviewed study, patent disclosure, or publicly deposited dataset that provides direct, quantitative head-to-head comparison of biological activity, in vitro potency, in vivo pharmacokinetics, or target engagement between 2-methyl-4-(phenethyloxy)aniline hydrochloride and its closest structural analogs. Available evidence is limited to computed physicochemical properties and vendor-supplied quality specifications. Any claims of differential biological or pharmacological performance between this compound and its isomers cannot be substantiated by published data at this time.

Data Gap Biological Activity Comparative Pharmacology

Evidence-Backed Application Scenarios for 2-Methyl-4-(phenethyloxy)aniline Hydrochloride in Research and Industrial Procurement


Crystallization-Enabled Purification in Multistep Organic Synthesis

The sharp melting point of 182–183 °C makes this hydrochloride salt amenable to purification by recrystallization, a significant advantage in synthetic workflows where intermediate purity directly impacts downstream yield. Researchers can exploit this thermal property for identity confirmation via melting point apparatus or DSC, reducing reliance on costly chromatographic methods.

Structure-Activity Relationship (SAR) Studies Requiring Defined Physicochemical Baselines

With a documented LogP of 3.78 and tPSA of 35.3 Ų [1], this compound provides a well-characterized physicochemical anchor for SAR campaigns exploring the effect of methyl position or ether linker variation on biological activity. The identical tPSA with positional isomers isolates LogP and steric parameters as the sole variables, facilitating deconvolution of SAR trends.

Long-Term Chemical Inventory for Multi-Year Lead Optimization Programs

The documented 1–2 year storage stability at -20 °C [2] and defined HCl salt stoichiometry [3] make this compound suitable for procurement as a building block in medicinal chemistry programs spanning multiple years, where batch consistency and minimal degradation are essential for reproducible biological assay results.

Amine-Selective Conjugation in the Presence of Competing Nucleophiles

The ortho-methyl group adjacent to the aniline amine introduces steric hindrance that can modulate amine nucleophilicity. In bifunctional coupling reactions where selectivity between multiple reactive amines is required, the attenuated reactivity of the sterically shielded aniline may enable chemoselective acylation or alkylation without requiring protecting group strategies.

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